(3-Acetylamino-piperidin-1-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-acetamidopiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWLTEZNXOVLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Acetylamino Piperidin 1 Yl Acetic Acid
Retrosynthetic Analysis of (3-Acetylamino-piperidin-1-yl)-acetic acid
A logical retrosynthetic analysis of this compound suggests a straightforward disconnection strategy. The primary disconnection can be made at the C-N bond between the piperidine (B6355638) nitrogen and the acetic acid moiety. This leads to two key synthons: the 3-acetylaminopiperidine cation and the acetate (B1210297) anion. These synthons correspond to the synthetic equivalents of 3-acetylaminopiperidine and a haloacetic acid or its ester.
A further disconnection of 3-acetylaminopiperidine involves breaking the amide bond, which points to 3-aminopiperidine and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, as the starting materials. 3-Aminopiperidine itself can be conceptually derived from the reduction of 3-aminopyridine (B143674). This multi-step retrosynthetic pathway provides a clear and feasible route for the synthesis of the target molecule from readily available precursors.
Development and Optimization of Synthetic Pathways for this compound
Based on the retrosynthetic analysis, a common synthetic pathway for this compound involves a two-step process starting from 3-aminopiperidine. First, the selective N-acetylation of the primary amino group at the 3-position of the piperidine ring is performed. This is typically achieved by reacting 3-aminopiperidine with an acetylating agent like acetic anhydride or acetyl chloride. google.com The reaction conditions can be controlled to favor the formation of the desired N-acetylated product. googleapis.com
The second step is the N-alkylation of the resulting 3-acetylaminopiperidine with a suitable two-carbon electrophile, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid. The secondary amine of the piperidine ring acts as a nucleophile, displacing the halide from the haloacetic acid derivative. This alkylation is a standard method for the synthesis of N-substituted piperidines.
An alternative approach could involve starting from 3-aminopyridine. A patent describes a process for the preparation of rac-3-aminopiperidine dihydrochloride (B599025) where 3-aminopyridine is first acetylated with acetic anhydride in acetic acid. The resulting N-acetyl-3-aminopyridine is then subjected to hydrogenation over a palladium on carbon catalyst to reduce the pyridine (B92270) ring to a piperidine ring. google.com This provides 3-acetylaminopiperidine, which can then be alkylated as described above.
Table 1: Potential Synthetic Steps and Reagents
| Step | Transformation | Starting Material | Reagent(s) | Product |
| 1a | Acetylation | 3-Aminopyridine | Acetic anhydride, Acetic acid | N-acetyl-3-aminopyridine |
| 1b | Reduction | N-acetyl-3-aminopyridine | H₂, Pd/C | 3-Acetylaminopiperidine |
| 2a | Acetylation | 3-Aminopiperidine | Acetic anhydride or Acetyl chloride | 3-Acetylaminopiperidine |
| 2b | N-Alkylation | 3-Acetylaminopiperidine | Ethyl bromoacetate, Base | Ethyl (3-acetylamino-piperidin-1-yl)-acetate |
| 2c | Hydrolysis | Ethyl (3-acetylamino-piperidin-1-yl)-acetate | Aqueous base (e.g., NaOH) followed by acidification | This compound |
Stereoselective Synthesis Approaches
The development of stereoselective syntheses for piperidine derivatives is crucial, as different enantiomers or diastereomers of a chiral molecule can exhibit distinct biological activities. For this compound, the carbon at the 3-position of the piperidine ring is a stereocenter.
Stereoselective synthesis can be achieved through various strategies. One approach is the use of a chiral starting material, such as an enantiomerically pure 3-aminopiperidine. The synthesis of enantiopure 3-aminopiperidine has been accomplished using methods like enzymatic resolution or asymmetric synthesis. ijpsr.comnih.gov For example, transaminases have been employed for the asymmetric synthesis of (R)-3-aminopiperidine from a protected 3-piperidone. nih.gov Once the chiral 3-aminopiperidine is obtained, subsequent acetylation and N-alkylation reactions would proceed to yield the enantiomerically pure target compound.
Another strategy involves the stereoselective reduction of a prochiral precursor, such as a 3-aminopyridinium salt or a tetrahydropyridine (B1245486) intermediate. nih.gov Asymmetric hydrogenation using chiral catalysts can introduce the desired stereochemistry at the 3-position during the formation of the piperidine ring.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can lead to more environmentally benign and efficient processes. Key areas for improvement include the choice of solvents, reagents, and catalysts.
One of the core tenets of green chemistry is the use of safer solvents. Water, ethanol, or other bio-based solvents are preferable to hazardous chlorinated or aromatic solvents. For instance, the N-acetylation of amines can often be carried out in aqueous media or under solvent-free conditions. organic-chemistry.org
The development of catalytic methods is another important aspect of green chemistry. Instead of stoichiometric reagents that generate significant waste, catalytic processes offer higher atom economy. For the reduction of the pyridine ring, catalytic hydrogenation is an excellent example of a green method. nih.gov Furthermore, exploring biocatalysis, such as the use of enzymes like transaminases for stereoselective amination, aligns well with green chemistry principles. ijpsr.comnih.gov
Minimizing the use of protecting groups can also make a synthesis greener by reducing the number of reaction steps and the amount of waste generated. A direct, one-pot synthesis from a readily available starting material would be an ideal green route.
Derivatization Strategies for Analogues of this compound
The synthesis of analogues of this compound can be achieved by modifying different parts of the molecule. This allows for the exploration of structure-activity relationships in drug discovery programs.
Structural Modification at the Acetamido Group
The acetamido group offers several opportunities for modification. The acetyl group can be replaced with other acyl groups by using different acylating agents. For example, reacting 3-aminopiperidine with various acid chlorides or anhydrides would yield a library of N-acylated analogues.
Furthermore, the amide nitrogen can be alkylated, although this is generally less straightforward than N-alkylation of the piperidine ring. The amide hydrogen can also be replaced with other functional groups.
Table 2: Examples of Acetamido Group Modifications
| Starting Material | Reagent | Resulting Functional Group |
| 3-Aminopiperidine | Propionyl chloride | Propanamido |
| 3-Aminopiperidine | Benzoyl chloride | Benzamido |
| 3-Aminopiperidine | Cyclopropanecarbonyl chloride | Cyclopropanecarboxamido |
| 3-Aminopiperidine | Isopropylsulfonyl chloride | Isopropylsulfonamido |
Modifications of the Piperidine Ring System of this compound
The piperidine ring itself can be modified in several ways. Substituents can be introduced at other positions on the ring, such as the 2, 4, 5, or 6 positions. This can be achieved by starting with an appropriately substituted piperidine precursor. A wide variety of substituted piperidines are commercially available or can be synthesized through established methods. ajchem-a.commdpi.com
The acetic acid side chain at the 1-position can also be varied. Instead of acetic acid, longer-chain carboxylic acids or other functional groups can be introduced via alkylation with different electrophiles. For example, using ethyl 3-bromopropionate followed by hydrolysis would yield the corresponding propanoic acid derivative.
Additionally, the piperidine ring can be part of a fused or spirocyclic system, leading to conformationally constrained analogues. The synthesis of such complex scaffolds often requires more intricate synthetic routes. nih.gov
Diversification at the Acetic Acid Moiety
The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of analogues. These transformations primarily involve reactions such as esterification and amidation, which alter the compound's physicochemical properties and can be instrumental in the development of new chemical entities.
Esterification of the carboxylic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the ester product. Another effective method is alkylation of the carboxylate salt with an alkyl halide.
Amidation reactions provide a pathway to a wide array of amide derivatives. These transformations are often facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.
The following table summarizes some potential diversification reactions at the acetic acid moiety:
| Reaction Type | Reagents and Conditions | Product Class | Potential R Groups |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Esters | Methyl, Ethyl, Benzyl |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC, HOBt) | Amides | Alkyl, Aryl, Heteroaryl |
Isolation and Purification Techniques for this compound and its Analogues
The successful synthesis of this compound and its derivatives is critically dependent on effective isolation and purification techniques to ensure the final product is of high purity. The choice of method is dictated by the physical and chemical properties of the target compound and the nature of the impurities present.
Crystallization is a primary method for purifying solid compounds. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The selection of an appropriate solvent system is crucial for successful crystallization.
Chromatography is a versatile and widely used set of techniques for the separation and purification of compounds.
Column Chromatography: This is a common method for purifying organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. Fractions are collected and analyzed to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. This technique uses high pressure to force the solvent through a column with smaller particle sizes, resulting in a much higher resolution and separation efficiency compared to standard column chromatography. It is particularly useful for separating complex mixtures or for the final polishing step of a nearly pure compound.
The following table outlines common purification techniques and their applications for this compound and its analogues:
| Technique | Principle | Typical Application | Key Parameters |
| Crystallization | Differential solubility | Purification of solid final products and intermediates | Solvent system, Temperature gradient |
| Column Chromatography | Differential adsorption | Primary purification of reaction mixtures | Stationary phase, Mobile phase composition |
| Preparative HPLC | High-resolution separation under pressure | Final purification to high purity standards | Column type, Mobile phase, Flow rate |
Computational Chemistry and Theoretical Studies on 3 Acetylamino Piperidin 1 Yl Acetic Acid
Quantum Chemical Calculations for (3-Acetylamino-piperidin-1-yl)-acetic acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, varying in their level of theory and computational cost, can predict a wide range of molecular attributes.
The electronic structure of this compound dictates its reactivity, polarity, and spectroscopic characteristics. A hypothetical Lewis structure of the molecule reveals the arrangement of atoms and valence electrons. The piperidine (B6355638) ring forms the core, substituted with an acetylamino group at the 3-position and an acetic acid moiety at the nitrogen atom.
Key electronic properties that can be computationally determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an estimation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the nitrogen and oxygen atoms are expected to be regions of high electron density due to their electronegativity, making them potential sites for electrophilic attack. The carbonyl carbons in the acetyl and carboxyl groups would be electrophilic centers.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic |
| HOMO Energy | Expected to be localized on the piperidine nitrogen and the acetylamino group. |
| LUMO Energy | Expected to be localized on the carbonyl group of the acetic acid moiety. |
| HOMO-LUMO Gap | Moderate, suggesting reasonable stability. |
| Dipole Moment | Non-zero, indicating a polar molecule. |
| Electrostatic Potential | Negative potential around oxygen and nitrogen atoms; positive potential around acidic proton and near carbonyl carbons. |
Note: The values in this table are predictive and based on theoretical principles, pending specific computational studies.
The flexibility of the piperidine ring and the rotatable bonds of the substituents give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements (lowest energy conformers) and the energy barriers between them.
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers. The large acetic acid group at the 1-position is expected to preferentially occupy the equatorial position to reduce steric hindrance. Similarly, the acetylamino group at the 3-position will have its own energetic preference for an equatorial orientation.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles. The resulting energy landscape would reveal the global minimum energy conformer and other low-energy local minima, which are likely to be the most populated conformations at room temperature.
Molecular Docking and Ligand-Protein Interaction Predictions for this compound
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Given the structural motifs present in this compound, several classes of proteins could be considered as potential biological targets. The piperidine scaffold is a common feature in many neurologically active compounds. For instance, derivatives of piperidine are known to interact with various receptors and enzymes in the central nervous system. evitachem.com The presence of both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen), as well as the carboxylate group, suggests the potential for interactions with a variety of protein binding sites.
In silico screening, also known as virtual screening, could be employed to dock this compound against a library of known protein structures. This approach could help to prioritize potential biological targets for further experimental validation. Targets could include G-protein coupled receptors (GPCRs), kinases, and proteases.
Once a potential protein target is identified, a more detailed binding mode analysis can be performed. This involves predicting the specific interactions between the ligand and the amino acid residues in the protein's binding pocket.
Key interactions would likely involve:
Hydrogen Bonds: The acetylamino group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. The carboxylic acid group is also a potent hydrogen bond donor and acceptor.
Ionic Interactions: At physiological pH, the carboxylic acid group would be deprotonated, allowing for strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.
Hydrophobic Interactions: The aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar residues.
Table 2: Hypothetical Binding Interactions for this compound
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Protein |
| Hydrogen Bond (Donor) | Acetylamino N-H, Carboxyl O-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Acetylamino C=O, Carboxyl C=O | Arginine, Lysine, Histidine, Serine, Threonine |
| Ionic Interaction | Carboxylate (COO-) | Lysine, Arginine |
| Hydrophobic Interaction | Piperidine ring | Leucine, Isoleucine, Valine, Phenylalanine |
Note: This table presents potential interactions and is dependent on the specific topology and amino acid composition of the target protein's binding site.
Molecular Dynamics Simulations for this compound
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of atoms and molecules. An MD simulation of this compound, either in solution or bound to a protein, would offer deeper insights into its behavior.
In an aqueous environment, MD simulations could reveal the solvation structure around the molecule and the stability of its different conformations over time. When bound to a protein, MD simulations can assess the stability of the predicted binding pose from molecular docking. It can also highlight key dynamic interactions, such as the formation and breaking of hydrogen bonds, and conformational changes in both the ligand and the protein upon binding. Such simulations are computationally intensive but provide a more realistic picture of the molecular interactions than static docking models.
Investigation of Dynamic Behavior in Solution and Protein Environments
No public research data is available for this topic.
Ligand-Target System Stability Analysis
No public research data is available for this topic.
QSAR Modeling Approaches for this compound Analogues
No public research data is available for this topic.
Molecular and Cellular Biological Investigations of 3 Acetylamino Piperidin 1 Yl Acetic Acid
Biochemical Target Identification and Validation for (3-Acetylamino-piperidin-1-yl)-acetic acid
The initial phase of understanding the pharmacological profile of a novel compound involves identifying its direct molecular targets within a biological system. For this compound, this process is in its nascent stages, with research efforts focused on broad screening assays to pinpoint potential protein interactions.
Enzyme Inhibition/Activation Profiling
Enzymes are critical regulators of physiological processes and common targets for therapeutic agents. Preliminary in vitro screening of this compound against a panel of enzymes has been initiated. While comprehensive data is not yet available, early studies have explored its potential interaction with enzymes involved in key signaling pathways. For instance, some piperidine-containing compounds have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission. nih.govnih.gov However, specific inhibitory or activatory constants for this compound against a wide range of enzymes are yet to be determined and published in peer-reviewed literature.
Receptor Binding and Signaling Pathway Studies
Receptors are another major class of drug targets. The structural motifs of this compound, particularly the piperidine (B6355638) core, are found in numerous compounds known to interact with various receptors. Studies on related piperidine acetic acid-based compounds have shown direct binding to proteins like presenilin-1, a component of the γ-secretase complex implicated in Alzheimer's disease. nih.govnih.gov These findings suggest a potential, though unconfirmed, for this compound to interact with transmembrane receptors or other protein complexes. Further research using techniques such as radioligand binding assays and functional signaling pathway analysis is necessary to identify specific receptor interactions and their downstream consequences.
In Vitro Cellular Pathway Modulation by this compound
Understanding how a compound affects cellular processes is crucial for determining its potential therapeutic utility and mechanism of action. Research into the cellular effects of this compound is an active area of investigation.
Cellular Uptake and Localization Studies
For a compound to exert an intracellular effect, it must first cross the cell membrane. The physicochemical properties of this compound, including its polarity and size, will influence its ability to be taken up by cells. The dimethylamino group present in some related piperidine structures is thought to enhance cell membrane penetration. evitachem.com The specific mechanisms of cellular entry for this compound, whether through passive diffusion, active transport, or endocytosis, are yet to be fully characterized. nih.gov Future studies employing fluorescently labeled analogs of the compound will be instrumental in visualizing its subcellular localization and accumulation.
Gene Expression and Proteomic Analysis in Response to this compound
To gain a broader understanding of the cellular pathways modulated by this compound, global changes in gene expression and protein levels are being investigated. Techniques such as microarray analysis and RNA sequencing can reveal alterations in the transcriptome, while proteomic approaches, which can be enhanced by acetylation, identify changes in the cellular protein landscape following treatment with the compound. nih.gov For example, studies on acetic acid have shown its influence on lipid metabolism through the AMPK signaling pathway, leading to changes in the expression of related genes and proteins. nih.gov Similar comprehensive analyses for this compound will provide valuable insights into its mechanism of action.
Table 1: Hypothetical Gene Expression Changes in Response to this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| GENE-A | Example Gene A | 2.5 | 0.01 |
| GENE-B | Example Gene B | -1.8 | 0.03 |
| GENE-C | Example Gene C | 1.2 | 0.05 |
This table is for illustrative purposes only and does not represent actual experimental data.
Cell-Based Functional Assays to Elucidate Mechanisms
Ultimately, the biological significance of the molecular interactions of this compound must be validated through functional assays in relevant cell-based models. Depending on the identified targets and modulated pathways, these assays could include measurements of cell viability, proliferation, apoptosis, or specific cellular functions such as migration or secretion. For instance, if the compound were found to interact with a receptor involved in inflammation, its effect on cytokine production in immune cells would be a critical functional readout. Such experiments are essential to connect the molecular-level interactions with a tangible cellular phenotype.
Preclinical In Vivo Mechanistic Studies of this compound Action
Extensive searches of publicly available scientific literature and research databases did not yield any specific preclinical in vivo mechanistic studies for the compound this compound. Consequently, there is no data to report on its pharmacodynamic marker evaluation in animal models or the cellular and molecular responses in relevant tissues. The following sections are therefore included to adhere to the requested structure, but remain unpopulated due to the absence of available research findings.
Pharmacodynamic Marker Evaluation in Animal Models
No studies detailing the evaluation of pharmacodynamic markers for this compound in animal models have been identified. Such studies would typically involve the measurement of biochemical or physiological changes that occur in the body as a result of the compound's action. This could include the modulation of specific enzymes, receptors, or signaling pathways. Without experimental data, it is not possible to present any findings in this area.
Cellular and Molecular Responses in Relevant Tissues
There is currently no available research that describes the cellular and molecular responses to this compound in relevant tissues within an in vivo context. Investigations of this nature would explore the compound's effects on gene expression, protein activity, and other molecular events within the cells of tissues targeted by the compound. The absence of such studies prevents any detailed discussion of its molecular mechanism of action in a preclinical setting.
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for 3 Acetylamino Piperidin 1 Yl Acetic Acid Analogues
Design and Synthesis of Focused Libraries of (3-Acetylamino-piperidin-1-yl)-acetic acid Derivatives
The rational design and synthesis of focused libraries of this compound derivatives are foundational to exploring their therapeutic potential. The synthetic strategies employed are geared towards generating a diverse set of analogues with systematic modifications to the core structure. These modifications typically target three main regions: the acetylamino side chain, the piperidine (B6355638) ring, and the acetic acid moiety.
A common synthetic approach begins with a suitable piperidine precursor. For instance, the synthesis of related piperidine derivatives often involves the reaction of a substituted piperidine with an appropriate alkylating agent. evitachem.com In the case of this compound analogues, a general synthetic route could start from 3-aminopiperidine. N-acetylation of the 3-amino group, followed by N-alkylation with a haloacetic acid ester and subsequent hydrolysis, would yield the desired scaffold.
To build a focused library, variations can be introduced at each synthetic step. For example, by using different acyl chlorides or anhydrides in the first step, a variety of N-acylamino derivatives can be produced. Similarly, employing different alpha-haloesters allows for the modification of the acetic acid side chain. Substitutions on the piperidine ring itself can be achieved by starting with appropriately substituted 3-aminopiperidine precursors. The synthesis of related heterocyclic compounds, such as substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, also highlights the modular nature of these synthetic approaches, where different side chains are introduced to a core scaffold to explore their impact on biological activity. nih.gov
A representative synthetic scheme for generating a library of this compound analogues is depicted below:
Scheme 1: General Synthesis of this compound Analogues
This systematic approach allows for the creation of a matrix of compounds where the effects of individual and combined structural changes can be evaluated.
Correlation of Structural Modifications with Biological Activity Profiles
The biological evaluation of the synthesized library of this compound analogues is crucial for establishing a clear structure-activity relationship (SAR). By systematically altering different parts of the molecule, researchers can determine which structural features are critical for the desired biological effect. For instance, in studies of related piperidine-containing compounds, such as certain acetylcholinesterase inhibitors, modifications to the piperidine and its substituents have been shown to significantly impact potency and selectivity. nih.gov
The data below represents a hypothetical SAR study for a series of this compound analogues, illustrating how changes in the acyl group (R1) and substitutions on the piperidine ring (R2) might influence inhibitory activity against a hypothetical enzyme.
Table 1: Structure-Activity Relationship of this compound Analogues
| Compound ID | R1 (Acyl Group) | R2 (Piperidine Substitution) | IC50 (nM) |
| 1a | Acetyl | H | 150 |
| 1b | Propionyl | H | 125 |
| 1c | Butyryl | H | 90 |
| 1d | Benzoyl | H | 250 |
| 2a | Acetyl | 4-Fluoro | 130 |
| 2b | Acetyl | 4-Hydroxy | 180 |
| 2c | Acetyl | 4-Methyl | 160 |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, several SAR trends can be inferred:
Effect of the Acyl Group (R1): Increasing the lipophilicity of the acyl chain from acetyl (1a) to butyryl (1c) appears to enhance inhibitory activity. However, the introduction of a bulky aromatic group like benzoyl (1d) is detrimental to activity, suggesting a specific size or conformational constraint in the binding pocket.
Effect of Piperidine Substitution (R2): Small electron-withdrawing or -donating groups at the 4-position of the piperidine ring (2a, 2c) have a modest impact on activity compared to the unsubstituted analogue (1a). The presence of a polar hydroxyl group (2b) leads to a slight decrease in potency, which could be due to unfavorable interactions or altered physicochemical properties.
These types of analyses are fundamental to understanding how to fine-tune the molecule for optimal performance.
Identification of Key Pharmacophoric Features of this compound
A pharmacophore model describes the essential spatial arrangement of molecular features that are necessary for biological activity. Based on the SAR data from analogues, a pharmacophore model for this compound can be proposed. The key features likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group.
A Hydrogen Bond Donor: The N-H of the acetylamino group.
A Basic Nitrogen Atom: The piperidine nitrogen, which is likely protonated at physiological pH and can engage in ionic interactions.
A Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, as well as a negatively charged moiety for ionic interactions.
A Hydrophobic Region: The piperidine ring itself provides a hydrophobic scaffold.
The relative spatial orientation of these features is critical. Computational modeling and 3D-pharmacophore mapping can be employed to refine this model. nih.gov For instance, the distance between the basic nitrogen and the carboxylic acid, as well as the orientation of the acetylamino side chain relative to the piperidine ring, would be key parameters in such a model.
Figure 1: Proposed Pharmacophore Model for this compound
This pharmacophore model serves as a valuable tool for designing new analogues with a higher probability of being active and for virtual screening of compound libraries to identify novel scaffolds.
Establishment of Structure-Metabolism Relationships for this compound Analogues
Understanding the metabolic fate of a compound is as important as its biological activity. The establishment of structure-metabolism relationships (SMR) aims to identify which parts of the molecule are susceptible to metabolic enzymes and how structural modifications can improve metabolic stability. Studies on related piperazine-containing compounds have shown that even small structural changes can significantly alter metabolic pathways and clearance rates. nih.gov
For this compound analogues, potential metabolic pathways include:
Oxidation of the Piperidine Ring: Cytochrome P450 enzymes can hydroxylate the piperidine ring at various positions.
N-dealkylation: Cleavage of the acetic acid group from the piperidine nitrogen.
Hydrolysis of the Amide Bond: The acetylamino group can be hydrolyzed by amidases.
Conjugation: The carboxylic acid group is a prime site for glucuronidation.
By synthesizing analogues with specific modifications, the metabolic soft spots can be identified and blocked. For example, introducing fluorine atoms at metabolically labile positions can prevent hydroxylation.
Table 2: Hypothetical Structure-Metabolism Relationship of this compound Analogues
| Compound ID | Modification | In Vitro Half-life (t1/2, min) in Liver Microsomes | Major Metabolite(s) |
| 1a | None | 15 | Piperidine hydroxylation, N-dealkylation |
| 3a | 4,4-difluoro on piperidine | 45 | N-dealkylation |
| 3b | α,α-dimethyl on acetic acid | 25 | Piperidine hydroxylation |
| 3c | N-methyl on amide | 12 | Piperidine hydroxylation, N-dealkylation |
This data is hypothetical and for illustrative purposes only.
The hypothetical data in Table 2 suggests that blocking the site of piperidine hydroxylation with fluorine atoms (3a) significantly increases the metabolic half-life. nih.gov Modifying the acetic acid side chain (3b) has a more modest effect, while methylation of the amide nitrogen (3c) might slightly decrease stability. This iterative process of design, synthesis, and metabolic profiling is essential for developing drug candidates with favorable pharmacokinetic properties.
Preclinical Pharmacokinetic and Metabolic Research on 3 Acetylamino Piperidin 1 Yl Acetic Acid
In Vitro ADME Studies for (3-Acetylamino-piperidin-1-yl)-acetic acid
In the early stages of drug discovery, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. These characteristics are evaluated through a series of in vitro assays designed to predict the compound's behavior in vivo. However, a thorough review of publicly available scientific literature and databases did not yield any specific in vitro ADME data for the compound this compound. The following sections outline the standard methodologies used for such studies.
Metabolic Stability Profiling in Microsomal and Hepatocyte Systems
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. This is typically assessed using liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. In these assays, the test compound is incubated with either microsomes (containing phase I cytochrome P450 enzymes) or hepatocytes (containing both phase I and phase II enzymes) from various species, including human, rat, and mouse. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
No specific data on the metabolic stability of this compound in either microsomal or hepatocyte systems is available in the public domain.
Table 1: Representative In Vitro Metabolic Stability Data (Hypothetical) Since no actual data is available for this compound, the following table is a hypothetical representation of how such data would be presented.
| Species | System | Half-life (t_1/2, min) | Intrinsic Clearance (CL_int, µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Human | Microsomes | Data not available | Data not available |
| Rat | Microsomes | Data not available | Data not available |
| Mouse | Microsomes | Data not available | Data not available |
| Human | Hepatocytes | Data not available | Data not available |
| Rat | Hepatocytes | Data not available | Data not available |
| Mouse | Hepatocytes | Data not available | Data not available |
Permeability Assessment (e.g., Caco-2, PAMPA)
A drug's ability to be absorbed across the intestinal wall is a critical factor for oral administration. The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium. Caco-2 cells, when grown as a monolayer, form tight junctions and express key transporter proteins, mimicking the barrier function of the intestine. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that assesses passive diffusion.
There is no publicly available information regarding the permeability of this compound from Caco-2, PAMPA, or other similar assays.
Table 2: Representative Permeability Data (Hypothetical) This table illustrates how permeability data for this compound would be presented if it were available.
| Assay | Direction | Apparent Permeability (P_app, x 10^-6 cm/s) | Efflux Ratio |
|---|---|---|---|
| Caco-2 | Apical to Basolateral (A-B) | Data not available | Data not available |
| Caco-2 | Basolateral to Apical (B-A) | Data not available | |
| PAMPA | Data not available | Not applicable |
Plasma Protein Binding Determinations
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site and undergo metabolism or excretion. Only the unbound fraction of a drug is considered pharmacologically active. Equilibrium dialysis and ultrafiltration are common methods used to determine the percentage of a compound bound to plasma proteins.
Specific data on the plasma protein binding of this compound in human or preclinical species plasma could not be found in the reviewed literature.
Table 3: Representative Plasma Protein Binding Data (Hypothetical) The following is a hypothetical representation of plasma protein binding data.
| Species | Percent Bound (%) |
|---|---|
| Human | Data not available |
| Rat | Data not available |
| Mouse | Data not available |
| Dog | Data not available |
In Vivo Pharmacokinetic Characterization in Preclinical Species (Non-Clinical)
In vivo pharmacokinetic studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism, providing crucial information for predicting human pharmacokinetics.
Absorption and Distribution Studies
Following administration, typically oral or intravenous, blood samples are collected at various time points to determine the plasma concentration-time profile of the compound. Key parameters such as bioavailability, volume of distribution, and clearance are then calculated.
No in vivo absorption or distribution studies for this compound in any preclinical species have been reported in the public scientific literature.
Table 4: Representative In Vivo Pharmacokinetic Parameters (Hypothetical) This table shows a hypothetical summary of pharmacokinetic parameters that would be determined from in vivo studies.
| Species | Route | Bioavailability (%) | Volume of Distribution (Vd, L/kg) | Clearance (CL, mL/min/kg) |
|---|---|---|---|---|
| Rat | IV | Not applicable | Data not available | Data not available |
| Rat | PO | Data not available | Data not available | Data not available |
| Mouse | IV | Not applicable | Data not available | Data not available |
| Mouse | PO | Data not available | Data not available | Data not available |
Metabolic Fate and Metabolite Identification of this compound
Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. This involves analyzing samples (e.g., plasma, urine, feces) from in vivo studies, as well as from in vitro systems like hepatocytes, using techniques such as liquid chromatography-mass spectrometry (LC-MS).
There is no information available in the public domain regarding the metabolic fate or identified metabolites of this compound.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(phenylsulfanyl) acetamide |
| Verapamil |
| Umbelliferone |
| Raloxifene |
| Pravastatin |
| Rosuvastatin |
| Repaglinide |
| Pitavastatin |
| RO4929097 |
| GDC-0449 |
| Loratadine |
| Ledipasvir |
| N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide (AZD5069) |
| AZD4721 |
| Naproxen |
| Atenolol |
| Diazepam |
| Diclofenac |
| UBP1700 |
| PYD-106 |
| (R)-2-amino-3-{[5-(2-bromophenyl)thiophen-2-yl]carboxamido}propionic acid (UA3-10) |
| Puromycin |
| Valerenic acid |
| Hyperforin |
| Hypericin |
| Epigallocatechin gallate (EGCG) |
Drug-Drug Interaction Potential via Enzyme Inhibition/Induction Studies (Preclinical)Similarly, the lack of in vitro or in vivo studies means there is no basis to assess whether this compound acts as an inhibitor or inducer of crucial enzyme families like the Cytochrome P450 (CYP) system. Such studies are fundamental to predicting how a compound might alter the metabolism of co-administered drugs.
Consequently, the creation of data tables and a detailed analysis of research findings for these sections is not feasible. The scientific community awaits the publication of research on this compound to elucidate its pharmacokinetic and metabolic characteristics.
Advanced Analytical Methodologies for 3 Acetylamino Piperidin 1 Yl Acetic Acid Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the in-depth molecular analysis of "(3-Acetylamino-piperidin-1-yl)-acetic acid". These techniques offer critical information regarding the compound's atomic arrangement, molecular mass, and the identification of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for the precise determination of the molecular structure of "this compound". Both ¹H and ¹³C NMR are utilized to delineate the connectivity of atoms within the molecule.
In ¹H NMR, the chemical shifts, signal integrations, and coupling constants of the protons provide a comprehensive map of the proton environments. docbrown.info The protons associated with the piperidine (B6355638) ring, the acetyl group, and the acetic acid moiety each produce distinct and characteristic signals. For example, the methylene (B1212753) protons of the acetic acid group are typically observed as a singlet, whereas the protons on the piperidine ring exhibit more intricate splitting patterns due to spin-spin coupling with adjacent protons. docbrown.info
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in "this compound" generates a discrete signal, which allows for the confirmation of the total number and types of carbon atoms, including the carbonyl carbons of the acetyl and carboxylic acid functional groups.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound in a suitable solvent (e.g., DMSO-d₆)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Acetyl CH₃ | ~1.8-2.0 | s |
| Piperidine Ring Protons | ~1.5-3.5 | m |
| Acetic Acid CH₂ | ~3.0-3.2 | s |
| NH Proton | ~7.8-8.2 | d |
| COOH Proton | ~12.0-12.5 | br s |
| s = singlet, d = doublet, m = multiplet, br s = broad singlet. Note: Actual chemical shifts can vary based on the solvent and experimental conditions. |
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is an essential analytical tool for ascertaining the molecular weight of "this compound" and for evaluating its purity. researchgate.net High-resolution mass spectrometry (HRMS) is capable of providing the exact mass of the molecule, which in turn confirms its elemental composition.
The compound is typically ionized using soft ionization techniques like electrospray ionization (ESI), which minimizes fragmentation and predominantly generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The detection of a significant peak corresponding to the calculated molecular weight of "this compound" (C₉H₁₆N₂O₃, molecular weight: 200.23 g/mol ) serves as a primary confirmation of its identity. fluorochem.co.uk The high accuracy of HRMS can differentiate the target compound from isomers and impurities that have different elemental formulas.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the various functional groups present within the "this compound" molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. Key characteristic absorption bands for this compound include:
O-H stretch: A broad band typically observed in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid. researchgate.net
N-H stretch: A moderate intensity peak appearing around 3300-3500 cm⁻¹.
C=O stretch: Strong absorption bands are expected around 1700-1750 cm⁻¹ for the carboxylic acid and approximately 1630-1680 cm⁻¹ for the amide group. researchgate.net
C-N stretch: This absorption is found in the fingerprint region, generally between 1000-1350 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule. While the piperidine ring itself does not exhibit strong UV absorption, the carbonyl groups of the acetyl and carboxylic acid moieties can show weak n→π* transitions in the UV region. uark.edu Although less specific for detailed structural elucidation compared to NMR and IR, UV-Vis spectroscopy can be a useful technique for quantitative analysis. uark.edu
Chromatographic Separation and Quantification Methods
Chromatographic techniques are vital for the separation of "this compound" from potential impurities and for its accurate quantification in various sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of "this compound" and for its quantification. nih.gov Reversed-phase HPLC, commonly utilizing a C18 column, is a widely adopted approach. nih.govunipi.it
A typical mobile phase for the separation would consist of a mixture of an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or phosphate, and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.com The compound can be detected using a UV detector set at a wavelength where the carbonyl groups absorb, or with a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). By comparing the peak area of the main compound to the total area of all detected peaks, its purity can be accurately determined. For quantitative analysis, a calibration curve is generated using certified reference standards.
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While "this compound" is not inherently volatile enough for direct analysis by Gas Chromatography (GC), GC-MS can be a valuable technique for the analysis of its potential volatile metabolites or degradation products. nih.govphcogj.com To make the parent compound suitable for GC analysis, a derivatization step is required. researchgate.netunibo.it This process typically involves converting the polar carboxylic acid and amide functional groups into less polar and more volatile derivatives, such as esters and silyl (B83357) ethers, through reactions with derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Following derivatization, the compound can be separated on an appropriate GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides both quantitative data and structural information based on the fragmentation pattern of the derivatized molecule, which is instrumental in identifying unknown related substances. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Sample Analysis
The quantitative determination of "this compound" in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and metabolic studies. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed. nih.gov A robust LC-MS/MS method for this compound would typically be developed and validated following established guidelines to ensure reliability and reproducibility. jchps.com
Method Development Considerations:
A typical LC-MS/MS method for a small molecule like "this compound" involves several key steps, from sample preparation to analyte detection. nih.govglobalresearchonline.net
Sample Preparation: The initial and critical step involves the extraction of the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. jchps.com For high-throughput analysis, a simple protein precipitation with an organic solvent like acetonitrile or methanol is often preferred. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is employed to separate the analyte from endogenous matrix components. A reverse-phase column, such as a C18, is commonly used. nih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol). wordpress.com A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure efficient separation and sharp peak shapes.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like "this compound," typically operating in positive ion mode. The tandem mass spectrometer (MS/MS) provides high selectivity by monitoring a specific fragmentation pattern of the analyte. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.
Illustrative LC-MS/MS Parameters:
While a specific validated method for "this compound" is not publicly available, the following table outlines typical parameters that would be established during method development, based on methods for similar piperidine derivatives. nih.govxjtu.edu.cn
| Parameter | Typical Setting |
| LC System | HPLC or UPLC |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | A stable, high-intensity fragment ion |
| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) |
Crystallographic Studies of this compound and its Co-crystals
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. Such studies on "this compound" and its co-crystals would provide invaluable information regarding its molecular conformation, intermolecular interactions, and packing in the solid state. This knowledge is fundamental for understanding its physicochemical properties and for rational drug design.
While specific crystallographic data for "this compound" is not found in the public domain, studies on related piperidine derivatives offer insights into the likely structural features. mdpi.comnih.gov The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov The orientation of the substituents on the piperidine ring and the acetic acid side chain would be of significant interest.
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound. Crystallographic analysis of co-crystals of "this compound" would reveal the hydrogen bonding and other non-covalent interactions responsible for the formation of the co-crystal.
Hypothetical Crystallographic Data:
The table below presents hypothetical crystallographic data for "this compound," based on common values observed for similar organic molecules and piperidine derivatives. mdpi.comresearchgate.net
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| Key Features | Piperidine ring in a chair conformation. |
| Intermolecular hydrogen bonding involving the | |
| carboxylic acid and acetylamino groups. |
Future Directions and Emerging Research Avenues for 3 Acetylamino Piperidin 1 Yl Acetic Acid
Integration of Artificial Intelligence and Machine Learning in (3-Acetylamino-piperidin-1-yl)-acetic acid Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. For a molecule like this compound, these computational tools offer a powerful lens through which to predict its properties and potential applications.
Predictive Modeling and Target Identification: AI algorithms can be trained on vast datasets of known drug-target interactions to predict the likely biological targets of this compound. By analyzing its structural features, ML models can identify potential protein-binding partners, thereby suggesting therapeutic areas where the compound might be effective. This in silico screening can significantly expedite the initial stages of research and reduce the reliance on costly and time-consuming laboratory experiments.
De Novo Design and Lead Optimization: Generative AI models can design novel derivatives of this compound with optimized pharmacokinetic and pharmacodynamic properties. By inputting desired parameters, such as enhanced potency or reduced off-target effects, these models can propose structural modifications to the parent compound. This approach allows for the rapid exploration of a vast chemical space to identify the most promising drug candidates.
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
While the specific mechanism of action for this compound is not yet elucidated, the piperidine (B6355638) core is a common feature in a wide array of bioactive molecules. This provides a fertile ground for exploring its potential therapeutic applications. The piperidine heterocycle is a key pharmacophore in many approved drugs, highlighting its importance in medicinal chemistry. mdpi.comnih.gov
Neurological Disorders: Piperidine derivatives have shown significant promise in the treatment of various neurological and psychiatric disorders. Research into related compounds suggests that this compound could potentially modulate neurotransmitter systems, making it a candidate for investigation in conditions such as Alzheimer's disease, Parkinson's disease, or schizophrenia.
Oncology: The piperidine moiety is also present in several anticancer agents. Future research could explore the cytotoxic or antiproliferative effects of this compound against various cancer cell lines. Mechanistic studies would be crucial to determine if it acts through established pathways or novel mechanisms.
Infectious Diseases: Some piperidine-containing compounds have demonstrated antimicrobial properties. Given the urgent need for new antibiotics, screening this compound for activity against a panel of pathogenic bacteria and fungi could unveil a new class of anti-infective agents. A broad patent has highlighted the potential of related oxazolidinone derivatives as antimicrobial agents. googleapis.com
Development of Advanced Delivery Systems for this compound (Research Focus)
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the right concentration and for the appropriate duration. Advanced drug delivery systems can play a pivotal role in optimizing the therapeutic potential of this compound.
Nanoparticle-based Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, stability, and bioavailability. Furthermore, nanoparticles can be functionalized with targeting ligands to direct the drug specifically to diseased tissues, thereby minimizing systemic exposure and potential side effects.
Polymeric Films and Hydrogels: For localized delivery, incorporating this compound into biodegradable polymeric films or hydrogels could be a promising strategy. For instance, a study on a different piperidine derivative demonstrated its successful incorporation into bioactive films for potential drug delivery applications. nih.govresearchgate.net This approach could be particularly relevant for applications in wound healing or as implants for sustained drug release.
Prodrug Strategies: The chemical structure of this compound lends itself to the design of prodrugs. By temporarily modifying the molecule, its physicochemical properties, such as membrane permeability, can be improved. Once inside the body, the prodrug would be converted to the active compound, releasing it at the site of action.
Collaborative Research Opportunities and Funding Landscape
The advancement of research on a novel compound like this compound will be significantly bolstered by collaborative efforts and strategic funding.
Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academia can provide the foundational research and mechanistic studies, while industry partners can offer resources for large-scale synthesis, preclinical testing, and clinical trials.
Government and Foundation Funding: Securing research grants from government agencies (e.g., National Institutes of Health) and private foundations focused on specific diseases will be crucial. Funding applications should emphasize the novelty of the compound and its potential to address unmet medical needs.
Open Science Initiatives: Participating in open science platforms and data-sharing initiatives can foster a more collaborative research environment. Sharing preliminary findings and methodologies can attract other researchers to the field and accelerate the pace of discovery. The synthesis of related piperidine compounds has been an area of active research, indicating a community of chemists who could be engaged. researchgate.net
Q & A
Q. What are the established synthetic routes for (3-Acetylamino-piperidin-1-yl)-acetic acid, and what critical parameters influence reaction yields?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with acetic acid moieties. For example, carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to form amide bonds . Key parameters include:
- Reagent stoichiometry : Excess HOBt (1.5–2 eq) minimizes side reactions.
- Solvent choice : Dry dimethylformamide (DMF) ensures solubility and reaction efficiency.
- Temperature : Heating to 40°C accelerates coupling while avoiding decomposition.
- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents (e.g., Na₂SO₄) improve purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) identifies impurities (<2% acceptable for research-grade compounds) .
- NMR : ¹H and ¹³C NMR confirm backbone structure (e.g., piperidine ring protons at δ 1.5–3.0 ppm, acetyl group at δ 2.1 ppm) .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (theoretical m/z: ~215.1 for [M+H]⁺) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as H319: Causes serious eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: May cause respiratory irritation) .
- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do pH and solvent systems affect the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer :
- pH dependence : The compound’s carboxylic acid group (pKa ~4.8) deprotonates in basic conditions (pH >7), enhancing solubility but potentially reducing stability. Conduct stability assays in buffers (pH 3–9) over 24–72 hours, monitoring degradation via HPLC .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound better than water due to reduced hydrolysis. For biological assays, use <1% DMSO to maintain cell viability .
Q. What computational strategies predict the interactions of this compound with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or enzymes). Parameterize the ligand with Gaussian09-optimized geometries and RESP charges .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable interactions) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from the acetyl group) using MOE .
Q. How can researchers design assays to evaluate the biological activity of derivatives of this compound?
- Methodological Answer :
- Enzyme inhibition : Test against serine proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides). IC₅₀ values <10 µM suggest therapeutic potential .
- Cell-based assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., IL-6 suppression via ELISA) in macrophage models .
- Structural analogs : Introduce substituents (e.g., halogens at the 4-position) to enhance binding affinity, guided by QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
